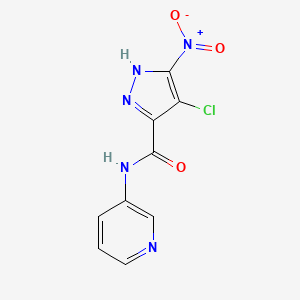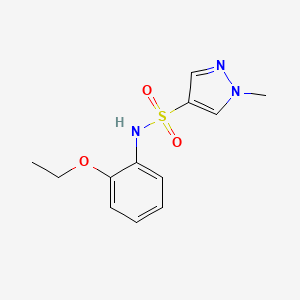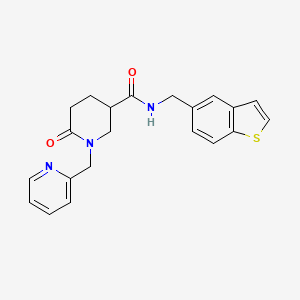
methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple functional groups, making it a subject of interest for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate typically involves multi-step organic reactions. Common starting materials might include cyclohexanone derivatives, which undergo various transformations such as alkylation, oxidation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety, and minimizing environmental impact. Continuous flow reactors and automated systems might be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Esterification: Formation of esters from carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s functional groups play a crucial role in its binding affinity and specificity, influencing its biological activity.
相似化合物的比较
Similar Compounds
Methyl 2-hydroxy-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl and carbonimidoyl groups.
Methyl 2-hydroxy-6,6-dimethyl-4-oxocyclohex-2-ene-1-carboxylate: Lacks the carbonimidoyl group.
Methyl 2-hydroxy-3-(N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate: Lacks the dimethyl groups.
Uniqueness
The presence of both dimethyl and carbonimidoyl groups in methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate makes it unique
属性
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-3-(C-methyl-N-prop-2-enylcarbonimidoyl)-4-oxocyclohex-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-6-7-16-9(2)11-10(17)8-15(3,4)12(13(11)18)14(19)20-5/h6,12,18H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUGOLLVDAYSOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC=C)C1=C(C(C(CC1=O)(C)C)C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazol-4-yl]-[2-(methoxymethyl)piperidin-1-yl]methanone](/img/structure/B6105409.png)
![7-(3,4-difluorobenzyl)-2-(3-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6105410.png)
![2,5-dichloro-N-[2-(4-methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B6105412.png)
![ethyl 4-[7-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]-1-piperidinecarboxylate](/img/structure/B6105417.png)
![trans-4-({[(3-acetyl-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B6105425.png)


![2-{4-[1-(2-furylmethyl)-4-piperidinyl]-1-[(6-methyl-2-pyridinyl)methyl]-2-piperazinyl}ethanol](/img/structure/B6105443.png)

![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6105477.png)
![N-[(E)-3-(3-bromoanilino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B6105483.png)
![(4E)-4-[(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-2-(2-CHLORO-5-IODOPHENYL)-4,5-DIHYDRO-1H-IMIDAZOL-5-ONE](/img/structure/B6105486.png)
![5-(2-chlorophenyl)-2-(4-methylpiperidin-1-yl)-3H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B6105498.png)
![2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylacetamide](/img/structure/B6105504.png)
